异硫氰酸苄酯-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

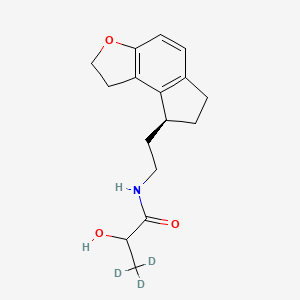

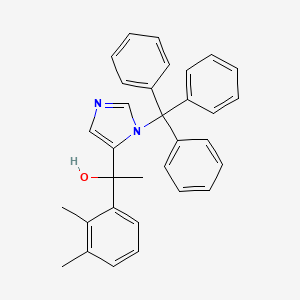

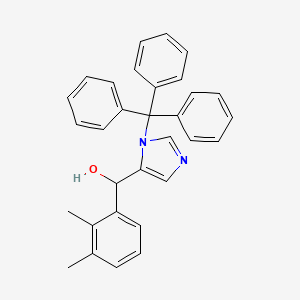

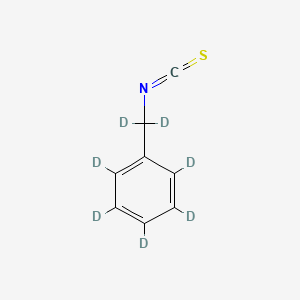

Benzyl Isothiocyanate-d7 (BITC-d7) is a deuterium-labeled version of Benzyl Isothiocyanate (BITC). BITC is a natural isothiocyanate found in plants of the mustard family . It has been found to have antimicrobial activity and can inhibit cell mobility, migration, and invasion, as well as the activity of matrix metalloproteinase-2 (MMP-2) in murine melanoma cells .

Synthesis Analysis

A new efficient method for the synthesis of isothiocyanates, including BITC-d7, has been developed. This involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as a solvent . Another method involves a multicomponent reaction using isocyanides, elemental sulfur, and amines .Molecular Structure Analysis

The molecular structure of BITC-d7 has been investigated using various techniques such as circular dichroism spectroscopy, anilino-1-naphthalenesulfonic acid fluorescence, and dynamic light scattering . The molecular weight of BITC-d7 is 156.26 and its molecular formula is C8D7NS .Chemical Reactions Analysis

BITC-d7 can affect the integrity of the cell membrane, inducing a decrease in the intracellular ATP level and an increase in the extracellular ATP level . It also influences the acetylation and methylation status of specific lysine residues on histones H3 and H4 .Physical And Chemical Properties Analysis

BITC-d7 is a colorless to pale yellow liquid . It has a molecular weight of 156.26 and its molecular formula is C8D7NS .科学研究应用

纳米颗粒递送系统

异硫氰酸苄酯 (BITC) 的健康益处有据可查,但由于溶解度低、稳定性差和生物利用度不足,其治疗应用受到限制。研究重点是通过将 BITC 包封在壳聚糖纳米颗粒中来解决这些限制,提高其溶解度、稳定性并提供受控递送。这些纳米颗粒显示出增加 BITC 治疗潜力的希望,特别是在生物应用中 (Uppal et al., 2018) Uppal 等人,2018。

抗菌特性

BITC 已被发现对耐甲氧西林金黄色葡萄球菌 (MRSA) 有效,特别是在糖尿病足溃疡患者的分离株中。这项研究强调了 BITC 和类似化合物在解决重大细菌威胁方面的潜力,突出了异硫氰酸酯的化学结构与其抗菌效果之间的密切关系 (Dias et al., 2014) Dias 等人,2014。

BITC 的微生物生产

在埃希氏大肠杆菌中生产 BITC 的努力涉及基因挖掘、通路工程和蛋白质修饰。这项研究在生物技术领域至关重要,旨在大规模生产 BITC 和其他异硫氰酸酯,具有潜在的营养保健品和药物应用 (Liu et al., 2016) Liu 等人,2016。

生物缀合用于药物化学

对蛋白质标记的研究(药物化学和化学生物学中的一个关键过程)突出了苄基异硫氰酸酯活化的荧光染料的使用。这项研究反映了在靶标发现、验证和诊断中特异性标记生物分子的重要性 (Petri et al., 2020) Petri 等人,2020。

化学预防和癌症治疗

BITC 已被广泛研究其对各种癌症的化学预防特性。它调节了涉及细胞凋亡、细胞增殖、细胞周期停滞、转移和血管生成的多条信号通路,为癌症预防和治疗带来了希望。Dinh 等人 (2021) 的综述强调需要更多的研究来验证 BITC 在人体中的有效性,这可能会彻底改变癌症治疗方法 (Dinh 等人,2021) Dinh 等人,2021。

作用机制

Target of Action

Benzyl Isothiocyanate-d7 (BITC-d7) is a deuterated form of Benzyl Isothiocyanate (BITC), a secondary metabolite found in cruciferous species . BITC has been shown to exhibit potent antimicrobial activity, particularly against Pseudomonas aeruginosa and Campylobacter jejuni . It also inhibits the migration and invasion of mouse melanoma cells .

Mode of Action

BITC-d7, like its non-deuterated counterpart, is believed to interact with its targets in a way that disrupts major metabolic processes, leading to cell death . For instance, it has been shown to inhibit spore germination in Botrytis cinerea , a plant pathogen . This inhibition is attributed to the disruption of the plasma membrane integrity and induction of reactive oxygen species (ROS) accumulation in the spores .

Biochemical Pathways

BITC-d7 is thought to modulate several biochemical pathways. It has been shown to inhibit cytochrome P450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . In particular, it has been found to upregulate the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), hemoxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase (NQO1), which are key players in the body’s defense against oxidative stress .

Pharmacokinetics

It is known that bitc, the non-deuterated form, can be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .

Result of Action

The action of BITC-d7 results in a variety of molecular and cellular effects. For instance, it has been shown to exhibit comparable or better antimicrobial activity than gentamycin sulfate, a commonly used antibiotic, against Pseudomonas aeruginosa infection .

Action Environment

The action of BITC-d7 can be influenced by environmental factors. For instance, its antimicrobial activity against Pseudomonas aeruginosa was observed under in vitro conditions . More research is needed to understand how different environmental factors influence the action, efficacy, and stability of BITC-d7.

安全和危害

BITC-d7 may pose risks such as serious damage to eyes, danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

未来方向

生化分析

Biochemical Properties

Benzyl Isothiocyanate-d7, like its non-deuterated counterpart, plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione S-transferase (GST), an enzyme involved in the detoxification of xenobiotics . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the target biomolecules .

Cellular Effects

Benzyl Isothiocyanate-d7 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in human lung cancer cells, BITC has been shown to induce protective autophagy through an endoplasmic reticulum stress-mediated mechanism .

Molecular Mechanism

The molecular mechanism of action of Benzyl Isothiocyanate-d7 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to activate ER stress, as evidenced by the increased cytosolic Ca2+ level and the phosphorylation of the ER stress marker proteins PERK and eIF2α in lung cancer cells .

Temporal Effects in Laboratory Settings

The effects of Benzyl Isothiocyanate-d7 can change over time in laboratory settings. Studies have shown that BITC enhances cognitive function and motor ability in mice, as determined by various learning tests . This suggests that the compound’s effects on cellular function may vary over time, potentially due to factors such as its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Benzyl Isothiocyanate-d7 can vary with different dosages in animal models. For instance, in a study involving a lithium-pilocarpine-induced temporal lobe epileptic mice model, administration of BITC markedly suppressed the lung tumor growth . This suggests that the compound’s effects can be dose-dependent, with potential threshold effects and possible toxic or adverse effects at high doses .

Metabolic Pathways

Benzyl Isothiocyanate-d7 is involved in several metabolic pathways. It interacts with enzymes such as GST and can affect metabolic flux or metabolite levels . For instance, ITCs are metabolized by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

属性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[dideuterio(isothiocyanato)methyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKCFLQDBWCQCV-XZJKGWKKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N=C=S)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。